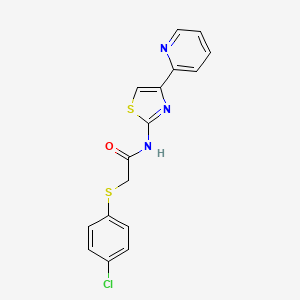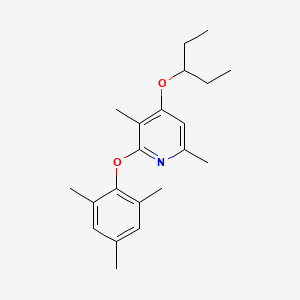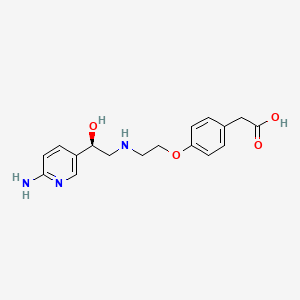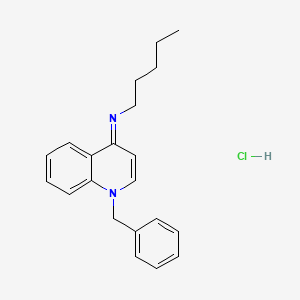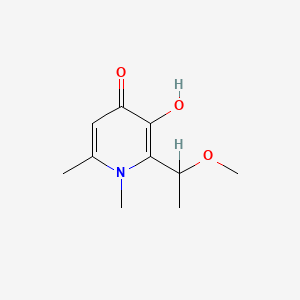![molecular formula C24H27N7O10S2 B1669548 (6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid CAS No. 141562-38-1](/img/structure/B1669548.png)
(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
CP 6232: is a new anti-pseudomonal cephalosporin developed by Meiji Seika Pharma. It functions as a cell wall inhibitor and has shown potent antibacterial activity against Gram-negative bacteria. The compound’s molecular formula is C24H27N7O10S2 , and it has a molecular weight of 637.65 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of CP 6232 involves the substitution of the iodomethylcephem with alkylaminomethylpyridones. This process results in the formation of pyridonylmethylaminomethylcephemcarboxylates . The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and temperatures that facilitate the substitution reaction.
Industrial Production Methods: Industrial production methods for CP 6232 are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The compound is typically stored at -20°C to maintain its stability.
化学反応の分析
Types of Reactions: CP 6232 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially altering its antibacterial properties.
Substitution: As mentioned in the synthesis, substitution reactions are crucial for the formation of CP 6232.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Solvents like dimethyl sulfoxide (DMSO) and reaction temperatures conducive to substitution reactions are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
科学的研究の応用
CP 6232 has several scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of cephalosporins.
Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial cell wall synthesis and inhibition.
Medicine: Although research for therapeutic use was discontinued, CP 6232’s antibacterial activity against Gram-negative bacteria makes it a subject of interest for developing new antibiotics.
Industry: The compound’s synthesis and reactivity are studied to improve industrial production methods for cephalosporins.
作用機序
類似化合物との比較
Similar Compounds:
Cefepime: Another cephalosporin with broad-spectrum antibacterial activity.
Ceftazidime: Known for its effectiveness against Pseudomonas aeruginosa.
Ceftriaxone: A widely used cephalosporin with a broad range of activity against Gram-positive and Gram-negative bacteria.
Uniqueness: CP 6232 is unique due to its potent activity against Gram-negative bacteria and its specific mechanism of action as a cell wall inhibitor. Unlike some other cephalosporins, CP 6232 was specifically developed to target Pseudomonas aeruginosa, a challenging pathogen to treat.
特性
CAS番号 |
141562-38-1 |
|---|---|
分子式 |
C24H27N7O10S2 |
分子量 |
637.6 g/mol |
IUPAC名 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H27N7O10S2/c1-24(2,22(38)39)41-28-15(12-9-43-23(25)26-12)18(34)27-16-19(35)31-17(21(36)37)10(8-42-20(16)31)5-29(3)6-11-4-13(32)14(33)7-30(11)40/h4,7,9,16,20,33,40H,5-6,8H2,1-3H3,(H2,25,26)(H,27,34)(H,36,37)(H,38,39)/b28-15+/t16-,20-/m1/s1 |
InChIキー |
BBZPABARXLGGGW-FDTSAXHYSA-N |
異性体SMILES |
CC(C)(C(=O)O)O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O |
SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O |
正規SMILES |
CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CN(C)CC4=CC(=O)C(=CN4O)O)C(=O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
7-((2-aminothiazol-4-yl)-2-(1-carboxy-1-methyl)ethoxyiminoacetamido)-3-(N-(1,5-dihydroxy-4-pyridon-2-yl)methyl-N-methyl)aminomethyl-3-cephem-4-carboxylic acid CP 6232 CP-6232 CP6232 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




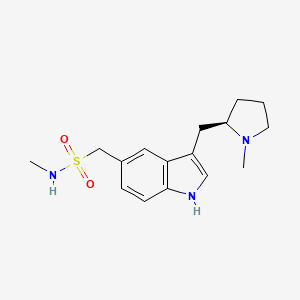
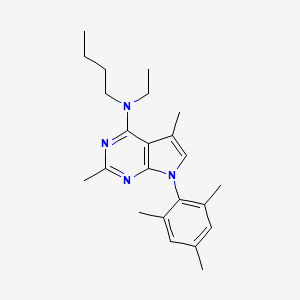
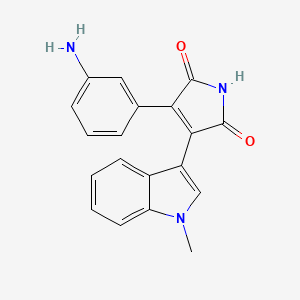
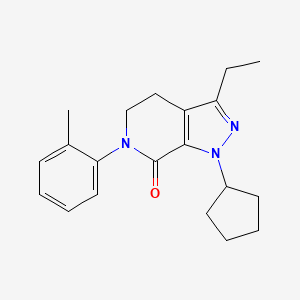
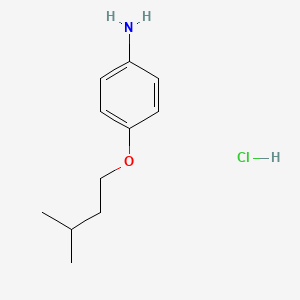
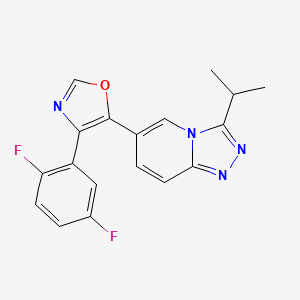
![2-[7-Chloro-5-(2-chlorophenyl)-1-(2,2-dimethylpropyl)-2-oxo-1,2,3,5-tetrahydro-4,1-benzoxazepin-3-yl]acetic acid](/img/structure/B1669480.png)
